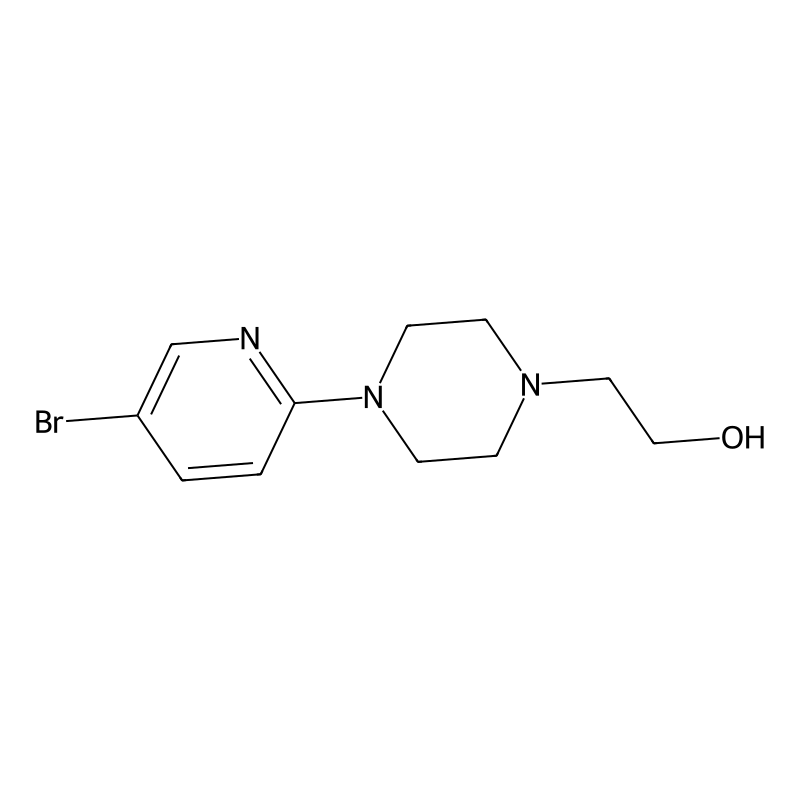

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on similar structures:

- Histamine Receptor Ligands: Some piperazine derivatives, including those containing a pyridyl group, have been investigated for their potential as histamine receptor ligands, which could be relevant in the treatment of allergies and inflammatory conditions. Source:

- Kinase Inhibitors: Certain piperazine derivatives have been explored for their ability to inhibit kinases, enzymes involved in various cellular processes. Kinase inhibition is a potential therapeutic strategy for various diseases, including cancer. Source: )

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is an organic compound with the molecular formula . This compound is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms. The structure includes a bromopyridine moiety attached to the piperazine ring, which is further connected to an ethanol group. The presence of the bromine atom in the pyridine ring enhances its chemical reactivity, making it an interesting subject for various chemical and biological studies.

- Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The bromopyridine moiety can be reduced to yield the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride.

- Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amino or hydroxyl groups.

Research indicates that 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol exhibits significant biological activity. It has been shown to interact with specific molecular targets, such as receptors or enzymes, potentially modulating their activity. The bromopyridine moiety may engage in π-π stacking interactions with aromatic residues in target proteins, while the piperazine ring can form hydrogen bonds or electrostatic interactions. These interactions can lead to various biological effects, including potential therapeutic applications .

The synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol typically involves several key steps:

- Bromination of Pyridine: Starting with pyridine, bromination is performed using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromopyridine.

- Formation of Piperazine Derivative: The 5-bromopyridine is reacted with piperazine in a suitable solvent (e.g., ethanol or methanol) to form 4-(5-bromopyridin-2-yl)piperazine.

- Introduction of Ethanol Group: Finally, the reaction of 4-(5-bromopyridin-2-yl)piperazine with ethylene oxide or ethylene glycol under basic conditions introduces the ethanol group, yielding the target compound.

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol has several applications:

- Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting specific biological pathways.

- Chemical Research: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various

Interaction studies have demonstrated that 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can effectively bind to certain receptors or enzymes, influencing their activity. For instance, its binding affinity and interaction mechanisms with specific targets have been explored in various biological contexts. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in drug development .

Several compounds share structural similarities with 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol | Contains a pyrimidine ring instead of a pyridine ring | Similar but with different heterocyclic moiety |

| 4-(5-Bromopyridin-2-yl)piperazine | Lacks the ethanol group | Simpler structure without ethanol |

| 2-(4-(5-Chloropyridin-2-yl)piperazin-1-yl)ethanol | Contains chlorine instead of bromine | Different halogen substitution |

| 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | Contains trifluoromethyl group | Enhances lipophilicity and metabolic stability |

Uniqueness

The uniqueness of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol lies in its combination of both bromopyridine and ethanol moieties. This distinct arrangement confers unique chemical reactivity and potential interactions with a wide range of biological targets. Its versatility makes it valuable not only in research but also in industrial applications, setting it apart from similar compounds .

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS: 364794-69-4) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆BrN₃O and a molecular weight of 286.17 g/mol. Its structure comprises three distinct moieties:

- A piperazine ring (C₄H₁₀N₂), a six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

- A 5-bromopyridin-2-yl group attached to the piperazine, featuring a bromine atom at the 5-position of the pyridine ring.

- An ethanol side chain (-CH₂CH₂OH) linked to the piperazine nitrogen.

Key structural features include:

The ethanol group enables hydrogen bonding, while the bromopyridine moiety facilitates π-π stacking interactions in biological systems.

Research Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications

- Synthetic Versatility: The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling derivatization.

- Piperazine Flexibility: The piperazine ring’s conformational flexibility allows tuning of steric and electronic properties for target-specific interactions.

- Solubility Modulation: The ethanol group improves aqueous solubility compared to non-polar analogues, aiding in pharmacokinetic optimization.

Medicinal Chemistry Relevance

- Receptor Targeting: Piperazine derivatives exhibit affinity for serotonin, dopamine, and histamine receptors, making this compound a candidate for neurological drug discovery.

- Antimicrobial Potential: Bromopyridine moieties show activity against bacterial efflux pumps, suggesting utility in antibiotic adjuvants.

- Cancer Research: Hybrid structures combining piperazine and bromopyridine are explored for kinase inhibition and apoptosis induction.

Historical Context of Piperazine Derivatives and Bromopyridine Analogues

Evolution of Piperazine-Based Compounds

- Early 20th Century: Piperazine gained prominence as an anthelmintic agent, with Bayer commercializing it for parasitic infections.

- 1950s–1970s: Structural modifications led to neuroactive derivatives (e.g., trifluoperazine for schizophrenia).

- 21st Century: Piperazine scaffolds became central to protease inhibitors (e.g., HIV therapeutics) and kinase modulators.

Bromopyridine Derivatives in Drug Design

- 1960s: 2-Bromopyridine emerged as a precursor for nucleophilic aromatic substitution reactions.

- 2000s: Bromopyridines were integrated into kinase inhibitors (e.g., crizotinib analogues) and PET radiotracers.

- Recent Advances: The combination of bromopyridine with piperazine, as in this compound, represents a strategy to balance lipophilicity and target engagement.

Key Research Objectives

Synthesis Optimization

- Goal: Improve yield (>85%) in scalable reactions (e.g., Ullmann coupling or Buchwald-Hartwig amination).

- Challenges: Minimizing di-brominated byproducts and ensuring regioselective piperazine functionalization.

Pharmacological Profiling

- Target Identification: Screen against GPCR panels and cancer cell lines to identify lead applications.

- Structure-Activity Relationships (SAR): Systematically modify the ethanol chain length and bromine position to enhance potency.

Derivative Development

- Analogues: Replace bromine with chlorine or iodine to study halogen-dependent bioactivity.

- Prodrug Strategies: Esterify the ethanol group to improve blood-brain barrier penetration.

Computational Modeling

Bromination of Pyridine Derivatives

The bromination of pyridine derivatives represents a fundamental step in synthesizing 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, with the formation of 5-bromopyridine serving as a crucial precursor [4] [5] [6]. The bromination process typically employs N-bromosuccinimide as the primary brominating agent due to its superior handling characteristics compared to elemental bromine [4] [7]. N-bromosuccinimide demonstrates exceptional brominating ability owing to four fundamental properties: an almost nonpolar N-Br bond allowing homolytic fission to generate bromine atoms, optimal bond distance agreement between N-Br-CO bonds and aromatic systems, similar valency angles, and planar molecular structure facilitating surface exchange reactions [7].

The mechanism of pyridine bromination involves radical chain processes initiated by thermal activation, ultraviolet light, or radical generators such as dibenzoyl peroxide and azoisobutyronitrile [4] [7]. The reaction proceeds through the generation of bromine radicals, which selectively abstract hydrogen atoms from specific positions on the pyridine ring [5] [6]. The regioselectivity of bromination in methylpyridines demonstrates that nitrogen in the ring acts as a deactivating group inductively, with the order of reactivity being 3-methylpyridine > 2-methylpyridine > 4-methylpyridine [6].

In industrial applications, the bromination of pyrimidine-related heterocycles utilizes hydrogen halide addition salts of the substrate in aromatic organic solvents such as nitrobenzene, o-dichlorobenzene, or chlorobenzene [8]. The process involves adding bromine over time to heated mixtures containing the heterocycle hydrogen halide salt, with temperatures typically maintained at 150°C [8]. The reaction mechanism involves initial complex formation between bromine and the hydrogen halide salt, followed by thermal rearrangement to yield the brominated product [8].

Piperazine Ring Formation and Functionalization

Piperazine ring formation represents a critical synthetic transformation that can be achieved through multiple methodologies, with cyclization of ethylenediamine serving as one primary approach [9] [10] [11]. The cyclization process typically employs heterogeneous catalysis using zeolite HZSM-5 modified with metal salts such as potassium chloride, potassium nitrate, and lanthanum nitrate [9]. Optimal reaction conditions involve temperatures around 340°C with ethylenediamine concentrations of 50% and input speeds of 0.02 ml/min, achieving ethylenediamine conversions of approximately 80% with piperazine selectivity reaching 75% [9].

Alternative synthetic approaches utilize catalytic systems such as copper oxide/zinc oxide/silica dioxide catalysts for the cyclization of ethylenediamine with propylene glycol [11]. These dual-functional catalysts provide both cyclization and dehydrogenation activities, enabling quantitative reactant conversions with excellent selectivity for the desired heterocyclic products [11]. The reaction mechanism involves initial cyclization to form piperazine intermediates, followed by dehydrogenation to achieve the final aromatic products [11].

Modern approaches to piperazine synthesis emphasize chemoselective preparation methods using piperazine-1-ium cation intermediates [12]. These protocols involve reactions with various electrophilic reagents including acyl chlorides, anhydrides, sulfonyl chlorides, and carbamoyl chlorides [12]. The mono-protonation of piperazine serves as a protection strategy, preventing the formation of disubstituted products while enabling selective functionalization at a single nitrogen center [12]. Solid-phase synthesis methodologies employ weakly acidic cation-exchanger resins, with metal-catalyzed reactions using copper, aluminum, or supported metal ions achieving yields of 82-95% [12].

Ethanol Group Introduction via Nucleophilic Substitution

The introduction of ethanol groups through nucleophilic substitution reactions represents a well-established synthetic methodology that relies on the nucleophilic character of nitrogen atoms in piperazine systems [13] [14] [15]. The reaction mechanism involves the attack of piperazine nitrogen nucleophiles on electrophilic carbon centers, typically those bearing good leaving groups such as halides or activated alcohols [13] [16]. Ethylene oxide serves as an excellent electrophilic substrate due to its significant ring strain of approximately 27 kcal/mol, which facilitates ring-opening reactions with nucleophiles [15].

The nucleophilic substitution process typically follows SN2 mechanisms when primary electrophiles are employed, with the nucleophile attacking from the side opposite to the leaving group [17] [16]. Primary and secondary substrates demonstrate optimal reactivity under these conditions, while tertiary systems may require alternative activation strategies [17]. The reaction conditions generally favor polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile, which stabilize the nucleophile while not interfering with the substitution mechanism [16].

Ethylene glycol represents an alternative electrophilic substrate for ethanol group introduction, particularly under basic conditions where the terminal alcohol groups can be activated through conversion to better leaving groups [13] [14]. The reaction mechanism involves initial activation of the alcohol functionality, followed by nucleophilic displacement to form the desired carbon-nitrogen bond [14]. These reactions typically require elevated temperatures and extended reaction times to achieve complete conversion, with yields depending on the specific activation methodology employed [13].

Industrial Production Methods

Scalability and Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for scaling pharmaceutical compound synthesis, offering significant advantages in terms of safety, efficiency, and process control [18] [19] [20]. Flow chemistry enables the handling of small amounts of potentially hazardous materials at any given time, dramatically enhancing process safety while maintaining high throughput [19] [21]. The technology provides superior heat and mass transfer characteristics compared to traditional batch processes, particularly in narrow-channel systems where temperature and concentration profiles remain homogeneous throughout the reactor [21].

The scalability advantages of continuous flow systems are particularly evident in the synthesis of complex heterocyclic compounds like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol [22] [23]. Continuous processing allows for the seamless integration of multiple synthetic steps, enabling telescoped reactions that minimize intermediate isolation and purification requirements [18] [22]. The technology supports the use of superheated conditions that would be challenging to implement safely in batch reactors, with space-time yields often exceeding those achievable through conventional methods [22].

Process intensification through continuous flow technology enables miniaturization while maintaining or enhancing productivity [20]. The modular nature of flow systems allows for equipment sharing and operational flexibility, with some pharmaceutical companies envisioning shared manufacturing facilities using portable, miniaturized equipment [20]. The Defense Advanced Research Projects Agency has funded research into portable systems capable of manufacturing approved biologics at the point of administration within 24 hours, demonstrating the potential for distributed manufacturing approaches [20].

Modern continuous flow reactor designs incorporate advanced mixing technologies such as liquid-liquid rhombus-type micromixers, which ensure optimal drop/dispersed-flow regimes with turbulent characteristics [24]. These designs maintain efficient heat and mass transfer throughout the entire reaction volume, with proper flow rate selection enabling geometric scaling while preserving mixing efficiency [24]. The scaling approach typically involves increasing channel dimensions proportionally, allowing for higher flow rates while maintaining similar residence times and reaction conditions [24].

Purification Techniques and Yield Optimization

Pharmaceutical compound purification encompasses a diverse array of techniques designed to achieve the highest possible purity standards required for therapeutic applications [25] [26] [27]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound, the nature of impurities present, and the scale of production [25] [28]. Crystallization remains one of the most widely employed purification techniques, involving the dissolution of impure material in suitable solvents followed by controlled precipitation of pure crystals [29] [30].

Recrystallization processes leverage the highly ordered crystalline structure to achieve selective purification through differential solubility characteristics [30]. The driving force emerges from differences in molecular interactions between the desired compound and impurities, with target molecules preferentially depositing on crystal surfaces while impurities remain dissolved [30]. Multiple recrystallization methodologies exist, including slow evaporation, controlled cooling, solvent layering, mixed evaporation, and vapor diffusion techniques [30].

Chromatographic purification methods have experienced significant advancement through the development of high-performance liquid chromatography systems equipped with advanced stationary phases and detection technologies [28]. These systems enable rapid separation and quantification of complex mixtures, facilitating the purification of target compounds from crude reaction mixtures [28]. Supercritical fluid chromatography has gained prominence as a powerful purification technique, utilizing supercritical carbon dioxide as the mobile phase to achieve faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [28].

Yield optimization strategies focus on maximizing the efficiency of synthetic sequences through careful consideration of reaction conditions, catalysts, and process design [31] [32]. Linear synthetic sequences demonstrate rapidly declining overall yields as the number of steps increases, particularly when individual step yields fall below 90% [31] [32]. Convergent synthetic approaches offer significant advantages by reducing the longest linear sequence, thereby improving overall yields through the parallel synthesis of similarly complex intermediates [31] [32].

Catalytic and Green Chemistry Approaches

Green Chemistry Principles in Synthesis

Green chemistry principles have become increasingly important in pharmaceutical synthesis, emphasizing the design of chemical processes with minimal environmental impact while maintaining efficacy and safety [33] [34] [35]. The twelve principles of green chemistry provide a framework for developing sustainable synthetic methodologies, including waste prevention, atom economy, safer chemical synthesis, and the use of renewable feedstocks [33] [34]. These principles seek to minimize chemical hazards through benign-by-design approaches while avoiding regrettable substitutions that create negative trade-offs [35].

Catalysis represents one of the most powerful tools for implementing green chemistry principles in organic synthesis [33] [36] [37]. Green catalysts must demonstrate safety, ease of handling, reusability, biodegradability, and cost-effectiveness while maintaining high reaction rates and excellent yields [37]. The integration of catalytic processes in synthetic sequences can significantly impact waste reduction while increasing selectivity, fundamentally changing synthetic protocols for complex molecule construction [36].

The pharmaceutical industry has increasingly adopted green chemistry approaches to address environmental concerns and regulatory requirements [34] [38]. Process intensification and continuous flow chemistry represent essential elements of green pharmaceutical synthesis, enabling efficient and cost-effective processes that minimize reagent and solvent volumes while enhancing reaction rates and reducing waste generation [38]. Green analytical techniques, including environmentally benign chromatography and spectroscopy methods, contribute to sustainable quality control practices [38].

Metal-Free and Organocatalytic Approaches

Metal-free catalysis has emerged as a sustainable alternative to traditional transition metal-catalyzed processes, offering unique advantages in terms of performance, selectivity, recyclability, and substrate tolerance [39] [40]. Metal-free nanostructured catalysts address significant challenges associated with traditional metal catalysts, including cost-effectiveness, activity under harsh conditions, and sustainability concerns [40]. These catalysts provide scalable design opportunities with acceptable economic approaches and biocompatibility for green synthesis applications [40].

Organocatalysis represents a particularly important subset of metal-free catalysis, utilizing small organic molecules to catalyze asymmetric transformations [41] [42]. The advantages of organocatalysts include their typically nontoxic nature, low cost, and ready availability in both enantiomeric forms [41]. Proline, for example, serves as an effective catalyst for aldol reactions between acetone and various aldehydes, demonstrating the potential for amino acids in asymmetric synthesis [41].

Sustainable organocatalytic methodologies have been developed through various approaches, including the use of friendlier reaction conditions, solvent-free methodologies, more selective catalyst design, multicomponent one-pot reactions, catalyst recycling and reuse, and energy-efficient activation techniques [42] [43]. These approaches align with green chemistry principles by reducing energy consumption and optimizing resource utilization [42]. Solvent-free organocatalytic conditions can achieve similar conversion rates with reduced catalyst loading, highlighting the potential for environmentally benign synthetic approaches [43].

Biocatalytic and Photocatalytic Methods

Biocatalysis has emerged as a powerful tool for addressing the need for more sustainable organic synthesis routes, with protein engineering enabling enzymes to perform in cascade reactions and efficient synthesis of enantiomerically enriched compounds [44]. Recent achievements in biocatalysis include the development of novel enzymatic syntheses for accessing versatile small molecule intermediates and complex biomolecules [44]. Biocatalytic strategies extend to the degradation of persistent pollutants and biomass valorization approaches [44].

Enzymatic catalysis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and compatibility with aqueous environments [45] [44]. Enzyme-derived biocatalysts demonstrate exceptional selectivity and function effectively under environmentally benign conditions, making them ideal for green chemistry applications [45]. Metal-organic frameworks provide reusable, adjustable catalytic platforms for the synthesis of complex heterocyclic structures while minimizing waste and reagent requirements [45].

Photocatalysis represents another important green chemistry approach, utilizing light energy as a primary driving force for chemical transformations [46] [47]. Photoredox catalysis employs colored catalysts such as transition metal complexes or organic dyes to absorb visible light and activate stable organic molecules through single-electron processes [46]. Green photocatalysts derived from environmentally friendly sources, including plant extracts, biomass, and microorganisms, minimize the use of toxic chemicals and reduce environmental impact [47].

The integration of photocatalytic methods with continuous flow technology offers additional advantages for sustainable synthesis [46] [21]. Flow photochemistry enables precise control of reaction parameters while ensuring uniform light distribution throughout the reaction volume [21]. These systems can be combined with other enabling technologies such as microwave irradiation, inductive heating, and electrochemistry to create highly efficient and environmentally friendly synthetic transformations [21].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆BrN₃O | Multiple sources |

| Molecular Weight (g/mol) | 286.17 | PubChem/Sigma-Aldrich |

| CAS Number | 364794-69-4 | Multiple sources |

| Density (g/cm³) | 1.451 | ChemSrc |

| Boiling Point (°C) | 424.669 at 760 mmHg | ChemSrc (predicted) |

| Flash Point (°C) | 210.633 | ChemSrc (predicted) |

| Melting Point (°C) | N/A | ChemSrc |

| Exact Mass | 285.048 | ChemSrc |

| LogP | 0.96130 | ChemSrc |

| Polar Surface Area (Ų) | 39.60 | ChemSrc |

| Index of Refraction | 1.591 | ChemSrc |

| Purity (commercial) | 95% | Sigma-Aldrich |

| Storage Temperature | Ambient Storage | Sigma-Aldrich |

Table 1: Physical and Chemical Properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

| Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Bromination of Pyridine | Bromine, N-bromosuccinimide | Radical conditions, thermal/UV | High regioselectivity | Regioselectivity control |

| Piperazine Ring Formation | Piperazine, 5-bromopyridine | Ethanol/methanol solvent | Good yields, mild conditions | Purification requirements |

| Ethanol Group Introduction | Ethylene oxide, ethylene glycol | Basic conditions | Reliable nucleophilic substitution | Base selection optimization |

| Industrial Scale Production | Continuous flow reactors | Optimized temperature/pressure | Enhanced scalability, efficiency | Process optimization needed |

Melting/Boiling Points, Density, and Solubility

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is an organic compound with the molecular formula C₁₁H₁₆BrN₃O and a molecular weight of 286.17 g/mol [2]. The compound is characterized by CAS number 364794-69-4 [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆BrN₃O | [2] |

| Molecular Weight | 286.17 g/mol | [2] |

| CAS Number | 364794-69-4 | [2] |

| Boiling Point | 424.7 ± 45.0 °C (predicted) | [2] |

| Density | 1.450 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 14.96 ± 0.10 (predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Hazard Classification | Irritant | [2] |

The compound exhibits limited thermal stability with a predicted boiling point of 424.7 ± 45.0 °C [2]. The predicted density of 1.450 ± 0.06 g/cm³ indicates a relatively dense organic compound, which is consistent with the presence of the bromine atom in the molecular structure [2]. The predicted pKa value of 14.96 ± 0.10 suggests that the compound exhibits weak basicity, primarily attributed to the tertiary amine nitrogen atoms in the piperazine ring [2]. The compound requires cold storage conditions (2-8 °C) for optimal stability [2].

Thermodynamic and Kinetic Stability

The thermodynamic stability of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is influenced by several structural factors. The piperazine ring adopts a chair conformation, which is thermodynamically favored over alternative conformations such as boat or twist-boat forms [3]. The chair conformation provides optimal bond angles of approximately 109.5° around the nitrogen-carbon bonds, minimizing steric strain .

The presence of the bromine substituent on the pyridine ring introduces electron-withdrawing effects that enhance the electrophilic character of the aromatic system . This electronic modification increases the kinetic reactivity of the compound towards nucleophilic substitution reactions while maintaining reasonable thermal stability under standard storage conditions [2].

The kinetic stability is further influenced by the conformational flexibility of the piperazine ring. Studies on related piperazine-containing compounds demonstrate that the energy barrier for chair-to-chair ring inversion ranges from 56 to 80 kJ mol⁻¹ [4]. This relatively high barrier contributes to the compound's conformational stability at room temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data Analysis

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for confirming the structural features of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. The technique effectively identifies the presence of specific protons in both the piperazine and ethanol moieties . The piperazine ring protons typically appear as complex multiplets due to conformational dynamics and coupling interactions with adjacent nitrogen atoms [4].

The bromine substituent on the pyridine ring significantly affects the chemical shifts and coupling patterns. Studies on related bromopyridine compounds demonstrate that the bromine atom induces downfield shifts in the pyridine protons, with the most pronounced effects observed for protons ortho and para to the bromine position [6]. The ¹³C-¹H coupling constants in bromopyridines show characteristic patterns, with directly bonded couplings ranging from 159 to 180 Hz and long-range couplings exhibiting values between 5 and 15 Hz [6].

Infrared spectroscopy provides characteristic absorption bands for the functional groups present in the molecule. The ethanol moiety exhibits a broad O-H stretch around 3200-3600 cm⁻¹, while the piperazine ring shows C-N stretching vibrations in the 1000-1200 cm⁻¹ region. The bromopyridine aromatic system displays characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular weight with the molecular ion peak appearing at m/z 286.17 [2]. The fragmentation pattern typically shows losses corresponding to the ethanol group (m/z 241) and subsequent fragmentation of the piperazine-bromopyridine moiety.

X-Ray Crystallography and Conformational Studies

X-ray crystallographic analysis of related piperazine-containing compounds reveals that the piperazine ring consistently adopts the chair conformation in the solid state [3]. This conformation is characterized by nitrogen atoms positioned in equatorial orientations to minimize steric interactions with substituents [3].

The conformational behavior of the piperazine ring in 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is influenced by the electronic nature of the bromopyridine substituent. The electron-withdrawing character of the bromine atom stabilizes the chair conformation by reducing electron density on the piperazine nitrogen atoms .

Conformational studies using temperature-dependent Nuclear Magnetic Resonance spectroscopy on related compounds demonstrate that piperazine rings exhibit restricted conformational interconversion at room temperature [4]. The activation energy for chair-to-chair inversion typically ranges from 56 to 80 kJ mol⁻¹, depending on the nature and position of substituents [4].

The bromopyridine moiety maintains planarity due to aromatic stabilization, with the bromine atom lying in the plane of the pyridine ring. The C-Br bond length in bromopyridines is approximately 1.90 Å, which is consistent with sp² hybridization of the carbon atom [6].

Reactivity and Functional Group Transformations

Electrophilic Substitution at Bromine Sites

The bromine atom in 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol serves as an excellent leaving group for electrophilic aromatic substitution reactions. The electron-withdrawing nature of the bromine substituent activates the pyridine ring toward nucleophilic attack while simultaneously making the bromine more susceptible to displacement [7].

Electrophilic aromatic substitution reactions on bromopyridines typically proceed through the classical mechanism involving formation of an arenium ion intermediate [7]. The reaction rate and selectivity are influenced by the electron density distribution on the pyridine ring, with positions ortho and para to the nitrogen atom being less reactive due to the electron-withdrawing effect of the nitrogen [8].

The presence of the piperazine substituent at the 2-position introduces additional electronic effects that can influence the reactivity pattern. The electron-donating character of the piperazine nitrogen can partially offset the electron-withdrawing effect of the pyridine nitrogen, resulting in moderate activation of the aromatic ring .

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. These reactions typically require mild conditions due to the activating effect of the bromine substituent and the electron-rich nature of the overall molecular system [7] [8].

Oxidation/Reduction of Ethanol and Piperazine Moieties

The ethanol functionality in 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is susceptible to oxidation reactions that can convert the primary alcohol to aldehyde or carboxylic acid derivatives . Common oxidizing agents include potassium permanganate, chromium trioxide, and Swern oxidation conditions .

The oxidation of the ethanol moiety typically follows a stepwise mechanism, first forming the corresponding aldehyde and subsequently the carboxylic acid under more forcing conditions . The reaction selectivity can be controlled by choice of oxidizing agent and reaction conditions, allowing for isolation of either the aldehyde or acid product .

Reduction reactions of the ethanol group can be achieved using hydrogenation conditions with palladium on carbon catalyst . This transformation can convert the alcohol to the corresponding hydrocarbon chain, effectively removing the hydroxyl functionality .

The piperazine ring system exhibits different reactivity patterns depending on the oxidation conditions employed. Under mild oxidative conditions, the tertiary amine nitrogen atoms can be oxidized to form N-oxide derivatives [10]. More forcing conditions can lead to ring-opening reactions and formation of linear diamine derivatives [10].

Studies on piperazine oxidation mechanisms demonstrate that the reaction typically proceeds through initial formation of nitrogen-centered radicals, followed by coupling reactions or further oxidation to form various nitrogen-containing products [10] [11].

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom in 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol serves as an ideal substrate for palladium-catalyzed cross-coupling reactions. The compound can undergo Suzuki-Miyaura coupling reactions with organoborane reagents to form new carbon-carbon bonds [12]. These reactions typically employ palladium(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in the presence of base and appropriate ligands [12].

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane reagent, and reductive elimination to form the coupled product [12]. The reaction proceeds under mild conditions and exhibits excellent functional group tolerance, making it suitable for complex molecular systems [12].

Buchwald-Hartwig amination reactions represent another important class of transformations for this compound. The bromine substituent can be replaced with various amine nucleophiles under palladium catalysis [13]. These reactions typically employ palladium precatalysts such as Pd₂(dba)₃ with bidentate phosphine ligands and strong bases such as sodium tert-butoxide or lithium hexamethyldisilazide [13].

The Buchwald-Hartwig reaction mechanism involves similar steps to the Suzuki coupling but with coordination and insertion of the amine nucleophile instead of transmetalation [13]. The reaction conditions must be carefully optimized to prevent competing reactions such as β-hydride elimination or homocoupling [13].

Recent advances in cross-coupling methodology have enabled the use of more challenging substrates and milder reaction conditions. The development of new palladium catalysts and ligand systems has expanded the scope of these transformations to include sterically hindered and electronically deactivated substrates [14].